molecular formula C16H11N3O3S2 B2696813 5-(furan-2-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide CAS No. 1203075-07-3

5-(furan-2-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide

Cat. No. B2696813
CAS RN: 1203075-07-3
M. Wt: 357.4
InChI Key: CMRHOENRUWMHTH-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide, commonly known as FMISO, is a chemical compound that has gained significant attention in scientific research. It belongs to the family of isoxazole derivatives and has been extensively studied for its potential applications in medical imaging and cancer treatment.

Scientific Research Applications

Synthesis and Structural Analysis

  • Studies have demonstrated the synthesis of compounds from furan-2-carboxylic acid hydrazide, leading to derivatives like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol. These compounds have been analyzed for their thiol-thione tautomeric equilibrium, showcasing the structural versatility and reactivity of furan-derived compounds (M. Koparır, A. Çetin, A. Cansiz, 2005).

Antimicrobial and Antitumor Activities

  • Research into 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde derivatives revealed potential as antitumor agents. The synthesis of these derivatives led to compounds showing superior activity compared to standard drugs like 5-fluorouracil, cisplatin, and curcumin. This highlights the therapeutic potential of furan and benzothiazole conjugates in cancer treatment (Y. Matiichuk et al., 2020).

Antiprotozoal and Antibacterial Properties

  • The design and synthesis of dicationic 3,5-diphenylisoxazoles, analogues to furamidine with an isoxazole ring, demonstrated strong in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This study indicates the potential of such compounds in treating protozoal infections, showcasing the importance of structural modification for enhanced biological activity (D. A. Patrick et al., 2007).

Chemical Reactivity and Derivative Synthesis

  • The synthesis and reactivity of compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole have been explored, leading to derivatives subjected to various electrophilic substitution reactions. Such studies provide insights into the chemical behavior and potential functionalization pathways for furan and benzothiazole-based compounds (А. Aleksandrov, М. М. El’chaninov, 2017).

properties

IUPAC Name

5-(furan-2-yl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S2/c1-23-12-5-2-6-13-14(12)17-16(24-13)18-15(20)9-8-11(22-19-9)10-4-3-7-21-10/h2-8H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRHOENRUWMHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-2-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide

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